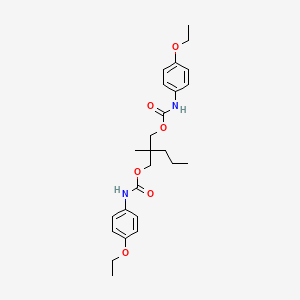![molecular formula C7H18N4Si B14692821 1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane CAS No. 31701-36-7](/img/structure/B14692821.png)
1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane, also known as 1-Methylsilatrane, is a unique organosilicon compound. It is characterized by its bicyclic structure, which includes a silicon atom integrated into a nitrogen-containing ring system.
Vorbereitungsmethoden
The synthesis of 1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane typically involves the reaction of silatrane HSi(OCH2CH2)3N with methylating agents. One common method is the reaction with methyl iodide under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of silatrane oxides.
Reduction: Reduction reactions can be carried out using hydride donors, resulting in the formation of reduced silatrane derivatives.
Substitution: It can undergo substitution reactions, particularly at the silicon atom, with reagents such as halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with mercury(II) salts can yield 1-substituted silatranes .
Wissenschaftliche Forschungsanwendungen
1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane has a wide range of scientific research applications:
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for studies in biochemistry and molecular biology.
Wirkmechanismus
The mechanism by which 1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane exerts its effects involves its ability to form stable complexes with various molecules. The silicon atom in its structure can coordinate with different ligands, facilitating various chemical transformations. This coordination ability is crucial for its reactivity and applications in catalysis and material science .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane can be compared with other similar compounds, such as:
1-Methoxysilatrane: Similar in structure but with a methoxy group instead of a methyl group.
1-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Contains oxygen atoms in the ring system, altering its reactivity and applications.
The uniqueness of this compound lies in its specific combination of nitrogen and silicon atoms, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
31701-36-7 |
|---|---|
Molekularformel |
C7H18N4Si |
Molekulargewicht |
186.33 g/mol |
IUPAC-Name |
1-methyl-2,5,8,9-tetraza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C7H18N4Si/c1-12-8-2-5-11(6-3-9-12)7-4-10-12/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
WTNHSLOTBCGWBY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]12NCCN(CCN1)CCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)
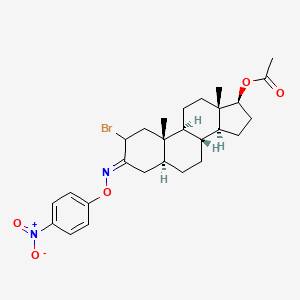



![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)
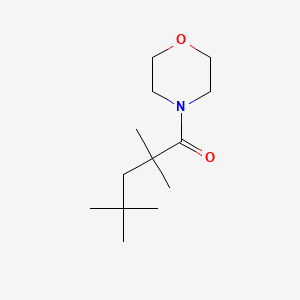

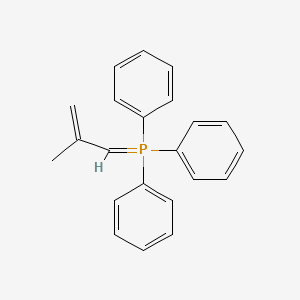

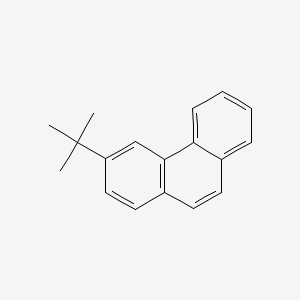
![Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14692780.png)
